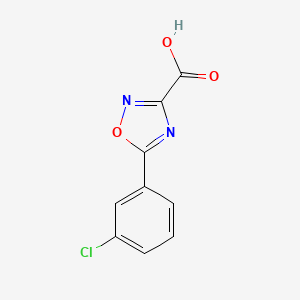
5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. The InChI code for a similar compound, 5-(3-Chlorophenyl)oxazole-4-carboxylic acid, is 1S/C10H6ClNO3/c11-7-3-1-2-6(4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) . This code provides a standardized way to represent the compound’s molecular structure .Scientific Research Applications
Synthesis and Structural Modifications
A significant area of application involves the synthesis of 1,2,4-oxadiazole derivatives, including those with 3-chlorophenyl groups. For example, research has led to the synthesis of 3-arylsulfonylmethyl-1,2,4-oxadiazole-5-carboxylic acid derivatives showing potential biological activities. These compounds are prepared through reactions involving specific precursors and structural modifications to improve activity, demonstrating the versatility of 1,2,4-oxadiazole derivatives in drug design (Santilli & Morris, 1979).
Antibacterial Activity
Another application area is in antibacterial research, where derivatives of 1,2,4-oxadiazoles, including those with chlorophenyl groups, have been synthesized and evaluated for their antibacterial properties. Studies have shown that these compounds possess moderate to good antibacterial efficacy against various bacterial strains, highlighting their potential as antibacterial agents (Jain et al., 2009).
Antihypertensive and Antibacterial Studies
The exploration of 1,2,4-oxadiazole derivatives for antihypertensive and antibacterial applications has also been reported. For instance, specific derivatives have demonstrated antihypertensive activity in animal models, while others have shown antibacterial efficacy, suggesting a broad spectrum of pharmacological applications for these compounds (Santilli & Morris, 1979).
Novel Synthetic Methods
Research has also focused on developing novel synthetic methods for 1,2,4-oxadiazole derivatives. Techniques such as microwave irradiation have been utilized to synthesize 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, showcasing the efficiency of modern synthetic approaches in producing these compounds with high yield and in a time-efficient manner (Li Zheng, 2004).
Molecular Docking and Cytotoxicity Studies
Finally, 1,2,4-oxadiazole derivatives, including those with chlorophenyl groups, have been subject to molecular docking and cytotoxicity studies to evaluate their potential as anticancer agents. These studies have not only helped in identifying compounds with promising anticancer activities but also facilitated the understanding of their interactions with biological targets, contributing to the design of more effective therapeutic agents (Siddiqui et al., 2014).
properties
IUPAC Name |
5-(3-chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-6-3-1-2-5(4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWGRKPCZIWXGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10697400 | |
| Record name | 5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
CAS RN |
1260774-15-9 | |
| Record name | 5-(3-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10697400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



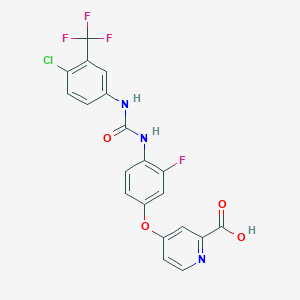
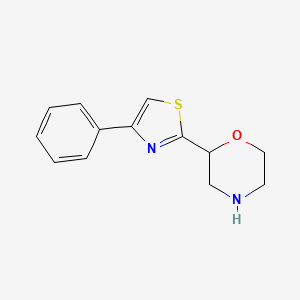
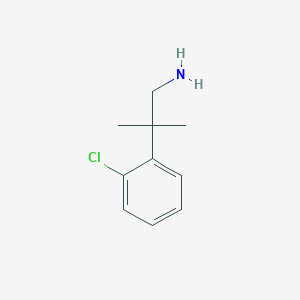
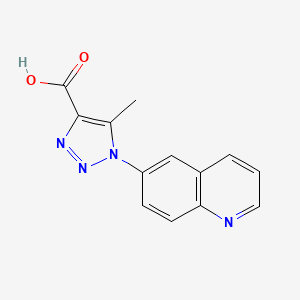
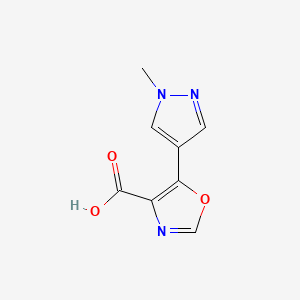
![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide](/img/structure/B1487636.png)
![2-chloro-N-[2-(2-fluorophenoxy)ethyl]-N-methylacetamide](/img/structure/B1487637.png)
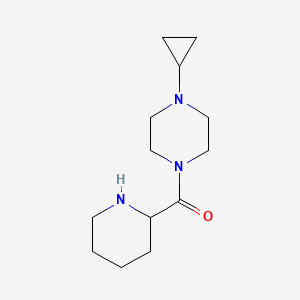
![(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B1487643.png)
![2-chloro-N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B1487645.png)
![3-Chloro-6,7-dihydro-[1,4]dioxino[2,3-c]pyridazine](/img/structure/B1487646.png)
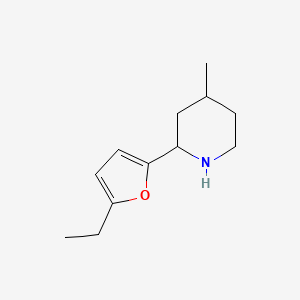
![2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide](/img/structure/B1487650.png)
